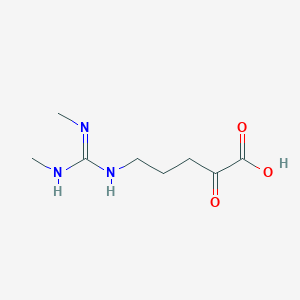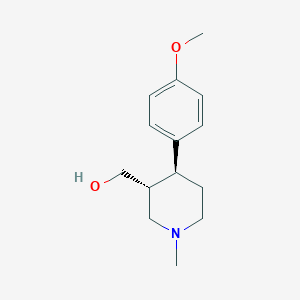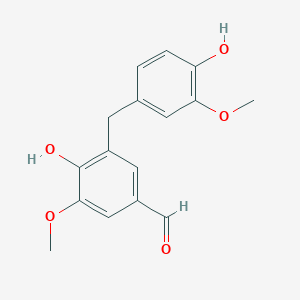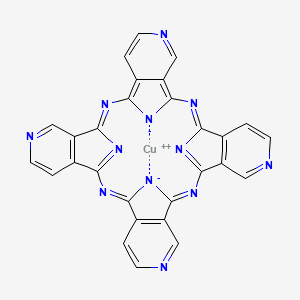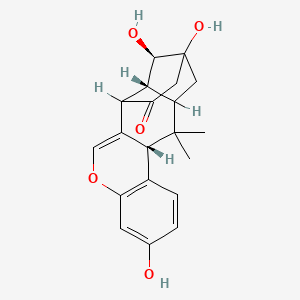
Isotrazodone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trazodone is an antidepressant medication used to treat major depressive disorder, anxiety disorders, and insomnia . It is a phenylpiperazine compound of the serotonin antagonist and reuptake inhibitor (SARI) class .
Synthesis Analysis
New pharmaceutically acceptable salts of trazodone for the treatment of central nervous system disorders have been synthesized . Trazodone and its derivatives can be successfully obtained in the presence of potassium carbonate as a reaction medium in the microwave field in a few minutes .
Molecular Structure Analysis
Trazodone crystallizes in two new polymorphs or dihydrates when anhydrous trazodone powder is treated with ammonium carbamate in warm water . Each dihydrate contains infinite zigzag hydrogen-bonded chains of water molecules, which are stabilized by the N4 acceptor atom of the piperazine ring and the pendant carbonyl O1 atom of the triazole ring .
Chemical Reactions Analysis
Trazodone has a variety of effects on several monoaminergic mechanisms: a potent serotonin 5-HT2A and α1-adrenergic receptor antagonist, a weak serotonin reuptake inhibitor, and a weak antihistamine or histamine H1 receptor inverse agonist .
Physical And Chemical Properties Analysis
Trazodone has a molar mass of 371.87 g·mol−1 and a melting point of 87 °C . It has a strong dipole moment, making it a good hydrogen bond acceptor for stabilizing the chains of water molecules .
Applications De Recherche Scientifique
Trazodone in Alzheimer’s Disease
Specific Scientific Field
Neurology and Psychiatry
Application Summary
Trazodone is used in the control of agitation and insomnia in Alzheimer’s disease . It is recognized as having a new mechanism of action, an effect on the unfolded protein response (UPR) pathway, restoring protein translation and slowing neurodegenerative progression in mice .
Methods of Application
The drug is administered orally, with a minimum dose of 25 mg daily for at least one week .
Results or Outcomes
Seven studies showed no effect of trazodone on cognition, five showed a beneficial effect by improving or reducing cognitive decline, and four evidenced impaired cognitive function . There was no clinical evidence that trazodone could be used as a specific treatment of neurodegenerative diseases .
Trazodone in Depression
Specific Scientific Field
Psychiatry
Application Summary
Trazodone is used in the treatment of major depressive disorder (MDD) . It is compared with SSRIs in a naturalistic study .
Methods of Application
The drug is administered in an extended-release formulation . The choice of drug was based on clinical presentation and relied upon the attending physician .
Results or Outcomes
After 12 weeks, trazodone XR was more effective than SSRIs in reducing the severity of insomnia and depression . There were no differences between the groups in the frequencies of therapeutic response and remission, which indicated the non-inferiority of the trazodone XR treatment .
Trazodone in Major Depressive Disorder (MDD)
Application Summary
Trazodone is a triazolopyridine serotonin receptor antagonist and reuptake inhibitor (SARI) antidepressant approved for major depressive disorder (MDD) in adults . It has established efficacy that is comparable to other available antidepressants, and is effective for a range of depression symptoms, including insomnia .
Methods of Application
Trazodone is administered orally, both in monotherapy at nominal dosages of 150–300 mg/day, and in combination with other antidepressants at lower dosages .
Results or Outcomes
More recent data showed that trazodone was as effective as SSRIs in MDD treatment, and more beneficial in patients with marked insomnia and was quicker to improve sleep quality . Trazodone was also less likely to induce sexual dysfunction than SSRIs .
Trazodone in Neurodegenerative Diseases
Specific Scientific Field
Neurology
Application Summary
Trazodone is recognized as having a new mechanism of action, an effect on the unfolded protein response (UPR) pathway, restoring protein translation and slowing neurodegenerative progression in mice . This mechanism may have a role in dementia-modifying treatment .
Results or Outcomes
Our analysis highlights the possibility of a dose-independent dual effect of trazodone on human cognition, with acute utilization associated with impaired cognitive function and long-term use with preventing cognitive deterioration . There was no clinical evidence that trazodone could be used as a specific treatment of neurodegenerative diseases .
Safety And Hazards
Trazodone may cause a serious condition called serotonin syndrome if taken together with some medicines . Common side effects include dry mouth, blurred vision, drowsiness, fatigue, vomiting, and dizziness . More serious side effects may include suicide, mania, irregular heart rate, and pathologically prolonged erections .
Propriétés
Numéro CAS |
157072-18-9 |
|---|---|
Nom du produit |
Isotrazodone |
Formule moléculaire |
C₁₉H₂₂ClN₅O |
Poids moléculaire |
371.86 |
Synonymes |
1-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]-3-oxo-1,2,4-Triazolo[4,3-a]pyridinium |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(1'-Hydroxy-7'-methoxy-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-naphthalen]-1'-yl)acetonitrile](/img/structure/B1145274.png)
